molecular formula C7H6N2O B12833290 Imidazo[2,1-b][1,3]oxazepine CAS No. 108745-29-5

Imidazo[2,1-b][1,3]oxazepine

Cat. No.: B12833290
CAS No.: 108745-29-5
M. Wt: 134.14 g/mol
InChI Key: ZGYZLNIMJPFPDV-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]oxazepine is a privileged seven-membered heterocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. This fused bicyclic system, containing nitrogen and oxygen heteroatoms, serves as a key structural motif for developing novel therapeutic agents. Its core value lies in its role as a peptidomimetic, allowing it to mimic the interactions of biologically active peptides with their targets . Researchers utilize this compound as a versatile building block to create diverse heterocyclic hybrids with enhanced pharmacological properties . The 1,3-oxazepine structural motif, which forms part of this compound's framework, is recognized for a wide spectrum of biological activities. Derivatives based on this scaffold have been investigated as effective protease inhibitors, non-peptidergic GPCR inhibitors, integrin antagonists, and reverse transcriptase inhibitors . Recent studies highlight the application of related oxazepine derivatives in synthesizing new compounds evaluated for anti-bacterial and anti-fungal activities . Furthermore, oxazepine-based structures have been explored as selective inhibitors for targets like PI3Kα in cancer treatment and have demonstrated other valuable activities such as H1 antihistaminic, anticonvulsant, and antifungal effects . This compound is presented for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

108745-29-5

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

imidazo[2,1-b][1,3]oxazepine

InChI

InChI=1S/C7H6N2O/c1-2-6-10-7-8-3-5-9(7)4-1/h1-6H

InChI Key

ZGYZLNIMJPFPDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2OC=C1

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization via 7-exo-dig Cyclization

A prominent method involves the synthesis of imidazole-fused oxazepines through 7-exo-dig cyclization of propargylated substrates. This method uses:

  • O-propargylation of phenolic or alcohol groups.
  • Condensation of aldehydes with o-diaminobenzene to form benzimidazole units.
  • Treatment with strong bases such as sodium hydride (NaH) in solvents like dimethylformamide (DMF) to induce cyclization.

This approach yields imidazo[2,1-b]oxazepine derivatives with good to excellent yields (up to 90%) and allows for the formation of both exocyclic and endocyclic products depending on substrate substitution and reaction conditions. Density Functional Theory (DFT) studies support the mechanistic pathway involving intramolecular propargyl transfer and 7-exo-dig cyclization consistent with Baldwin’s rules.

Alcohol Precursor Ring Closure and Protection Strategies

Another well-documented method starts from functionalized alcohol precursors:

  • Alcohols derived from epoxide ring-opening reactions with 2,4-dinitroimidazole.
  • Protection of alcohol groups using tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBS) ethers.
  • Deprotection followed by base-induced ring closure using sodium hydride (NaH) in DMF.
  • Final alkylation steps to introduce substituents on the oxazepine ring.

This method has been used to prepare various substituted imidazo[2,1-b]oxazepines, although some alkylation steps may lead to isomeric side products due to intramolecular nucleophilic aromatic substitution (SNAr) rearrangements.

One-Pot Cyclization Using Lewis Acid Catalysis

A green and efficient approach involves:

  • Condensation of benzimidazole carboxaldehydes with substituted arylamines.
  • Cyclization catalyzed by indium(III) chloride (InCl3) under reflux conditions in acetonitrile.
  • This one-pot method yields benzimidazole-fused 1,4-oxazepines in good yields (60–67%) without isolation of intermediates.
  • The reaction proceeds rapidly and can be performed under solvent-free conditions by grinding, highlighting its environmental friendliness.

Multi-Step Synthesis from Benzoxazolones

A five-step synthetic route has been developed starting from benzoxazolone derivatives:

  • Reaction of benzoxazolones with chloroacetone in the presence of potassium carbonate and benzyltriethylammonium chloride (TEBA) to form 3-(2-oxoalkyl)-benzoxazolones.
  • Transformation of these intermediates into 1-(2-hydroxyphenyl)-3,4-disubstituted-2-imidazolones by reaction with nucleophiles.
  • Subsequent acylation in polyphosphoric acid to form the oxazepine ring.
  • This method provides access to tricyclic benzoxazepines with fused imidazolone rings in moderate to good yields (82–89% in early steps).

Schiff Base Formation and Cyclization

Starting from 5-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives:

  • Introduction of a formyl group at position 6.
  • Condensation with substituted aromatic amines to form Schiff bases.
  • Cyclization of Schiff bases using phthalic anhydride or glycine to yield oxazepine and imidazolone derivatives.
  • Characterization confirms the formation of fused heterocyclic systems with potential biological activity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Notes
Base-mediated 7-exo-dig cyclization NaH, DMF, O-propargylated substrates, o-diaminobenzene 86–90% High regioselectivity, DFT-supported mechanism Possible isomer formation with terminal alkynes
Alcohol precursor ring closure Epoxide opening, THP/TBS protection, NaH, TBAF deprotection Variable, moderate to good Versatile for various substituents Side reactions via SNAr rearrangement possible
One-pot InCl3-catalyzed cyclization Benzimidazole carboxaldehyde, arylamines, InCl3, reflux 60–67% Green, solvent-free possible, rapid Requires purification by chromatography
Multi-step benzoxazolone route Benzoxazolone, chloroacetone, nucleophiles, PPA 82–89% (early steps) Access to tricyclic fused systems Multi-step, longer synthesis
Schiff base condensation and cyclization 5-(4-bromophenyl)imidazo thiazole, aromatic amines, phthalic anhydride Not specified Novel fused ring systems Focus on biological activity

Mechanistic Insights and Research Findings

  • The 7-exo-dig cyclization follows Baldwin’s rules for ring closure, with computational studies indicating that intramolecular propargyl transfer is energetically favorable for disubstituted alkynes but less so for terminal alkynes, which may lead to isomeric products.
  • Protection/deprotection strategies are crucial to control the formation of the oxazepine ring and to avoid side reactions such as rearrangements involving nucleophilic aromatic substitution.
  • Lewis acid catalysis (InCl3) enables efficient one-pot synthesis, reducing reaction times and improving environmental sustainability.
  • Multi-step approaches from benzoxazolones provide access to complex fused heterocycles with potential for further functionalization and biological evaluation.
  • Schiff base intermediates offer a versatile platform for generating diverse oxazepine and imidazolone derivatives with potential antimicrobial properties.

Chemical Reactions Analysis

InCl3-Catalyzed Cyclization for Oxazepine Ring Formation

A central synthetic route involves InCl3-catalyzed cyclization to construct the oxazepine ring. Benzimidazole carboxaldehyde intermediates react with arylamines in acetonitrile under reflux, forming imine intermediates that undergo intramolecular nucleophilic addition to yield imidazo-oxazepine hybrids.

  • Key Reaction :

    Benzimidazole carboxaldehyde+ArylamineInCl3,CH3CN, refluxImidazo[2,1-b][1][3]oxazepine\text{Benzimidazole carboxaldehyde} + \text{Arylamine} \xrightarrow{\text{InCl}_3, \text{CH}_3\text{CN, reflux}} \text{Imidazo[2,1-b][1][3]oxazepine}
  • Yields : 60–67% after purification (Table 1) .

Table 1: Yields of Imidazo-Oxazepine Derivatives via InCl3-Catalyzed Cyclization

EntryImine IntermediateProductYield (%)
19a10a60
29b10b63
59e10e67

Ring Transformation via Nucleophilic Attack

Tricyclic benzoxazepines fused with imidazolone rings are synthesized through sequential nucleophilic attacks. 3-(2-Oxopropyl)-benzoxazolones react with methylamine or benzylamine to form imidazolone intermediates, which are acylated in polyphosphoric acid (PPA) to form the oxazepine ring .

  • Mechanistic Insight :

    • Nucleophilic substitution at the carbonyl group of benzoxazolones.

    • Acylation-driven cyclization under acidic conditions.

  • Spectroscopic Evidence :

    • IR: Two carbonyl peaks at 1700 cm⁻¹ (imidazolone) and 1650 cm⁻¹ (oxazepine) .

    • NMR: Methyl singlet shifts downfield from 1.96–2.04 ppm to 2.44–2.52 ppm post-cyclization .

Schiff Base Condensation and Cyclization

Imidazo thiazole-based oxazepines are synthesized via Schiff base formation followed by cyclization. 6-Carbaldehyde derivatives of imidazo[2,1-b]thiazole condense with aromatic amines to form imines, which are cyclized using phthalic anhydride or glycine .

  • Example Reaction :

    Imidazo thiazole carbaldehyde+AnilinePhthalic anhydrideOxazepine derivative\text{Imidazo thiazole carbaldehyde} + \text{Aniline} \xrightarrow{\text{Phthalic anhydride}} \text{Oxazepine derivative}
  • Key Data :

    • FT-IR: C=N imine stretch at 1649 cm⁻¹, confirming Schiff base formation .

    • 13C NMR^{13}\text{C NMR}: Signal at 132.47 ppm (C=N) shifts post-cyclization .

Unexpected Isomerization During Alkylation

Alkylation of oxazepine precursors can lead to unintended rearrangements. For example, treatment of alcohol intermediates with NaH in DMF generates both oxazepine and isomeric oxazine derivatives due to intramolecular SNArS_NAr reactions .

  • Observed Products :

    • Desired oxazepine ether (39/40): 64–80% yield.

    • Isomeric oxazine (41/42): 20–36% yield .

  • Proposed Mechanism :

    • Alkoxide anion attack at the imidazole ring junction, followed by alkylation of the 7-alkoxide .

Biological Activity-Driven Functionalization

Derivatives with substituents like bromophenyl or trifluoromethoxy groups are synthesized for antimicrobial or antileishmanial testing. For instance:

  • Antileishmanial Targets : Nitroimidazo-oxazepines show IC50_{50} values <1 µM against Leishmania donovani .

  • Antimicrobial Derivatives : Bromophenyl-substituted oxazepines exhibit moderate activity against S. aureus and E. coli .

Spectroscopic Characterization Trends

Consistent spectral patterns confirm oxazepine formation:

  • 1H NMR^{1}\text{H NMR}1H NMR :

    • Imidazole-H5 signal (6.45–6.51 ppm) disappears post-cyclization .

    • Methylene protons shift from 4.78–4.81 ppm (acid) to 4.58–4.62 ppm (oxazepine) .

  • 13C NMR^{13}\text{C NMR}13C NMR :

    • Carbonyl carbons appear at 188.9–189.6 ppm in oxazepines vs. 169.4–170.0 ppm in precursors .

This synthesis-focused analysis underscores the versatility of imidazo[2,1-b] oxazepine chemistry, with applications ranging from antimicrobial agents to antiparasitic drug candidates. Mechanistic insights and optimization of cyclization conditions remain critical for advancing these heterocycles.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities
Imidazo[2,1-b][1,3]oxazepine derivatives exhibit a wide range of pharmacological activities. Notable applications include:

  • Antitumoral Activity : Several derivatives have shown promising results as potential anticancer agents. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating significant activity at higher concentrations .
  • Antiviral Properties : Research indicates that some derivatives act as inhibitors of viral enzymes, such as reverse transcriptase, making them potential candidates for antiviral therapies .
  • Antimicrobial Effects : Compounds derived from oxazepin structures have displayed antimicrobial properties against both gram-positive and gram-negative bacteria. Modifications to the oxazepin core can enhance this activity.

Biological Applications

Biochemical Probes
this compound is used in biochemical assays to study various biological processes. Its derivatives can function as probes for target proteins involved in disease pathways, providing insights into molecular interactions and mechanisms of action.

Mechanism of Action
The mechanism of action often involves the inhibition of specific enzymes or receptors. For example, certain derivatives have been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Material Science

Synthesis of New Materials
In addition to its biological applications, this compound serves as a building block for synthesizing new materials. Its unique ring structure allows for the development of novel compounds with tailored properties suitable for various industrial applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumoralCytotoxic effects against cancer cell lines ,
AntiviralInhibition of reverse transcriptase
AntimicrobialActivity against gram-positive and gram-negative bacteria

Case Study: Antitumoral Activity

A study conducted on a series of this compound derivatives revealed significant anticancer activity against leukemia cells (CCRF-CEM), with IC50 values ranging from 6.7 to >20 µg/mL depending on the derivative tested. This suggests that structural modifications can enhance efficacy against specific cancer types.

Case Study: Antimicrobial Properties

Research on related oxazepin compounds indicated notable antimicrobial activity. For instance, modifications to the oxazepin core led to enhanced effectiveness against both gram-positive and gram-negative bacteria in vitro. These findings highlight the potential for developing new antimicrobial agents based on this scaffold.

Mechanism of Action

The mechanism of action of Imidazo[2,1-b][1,3]oxazepine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes and receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Imidazo[2,1-b][1,3]oxazepine and analogous heterocycles:

Compound Core Structure Key Substituents/Features Biological Activities Synthesis Yield (%)
This compound Fused imidazole + 1,3-oxazepine Bromophenyl, acetylphenyl (e.g., 17A ) Anticancer, antimicrobial 69–77
Imidazo[2,1-b][1,3,4]thiadiazole Fused imidazole + thiadiazole Thiadiazole ring (S instead of O) Antifungal, anti-inflammatory 65–80
1,3-Oxazepine derivatives Seven-membered oxazepine ring Schiff base, thiosemicarbazide Antioxidant (IC50: 34–153 µg/mL) 60–75
Thiazolidin-4-one Five-membered thiazolidinone ring Hydrazones, azetidin-2-one Antibacterial, anticonvulsant 55–70
Key Observations:
  • Heteroatom Influence: Replacing oxygen with sulfur (e.g., in thiadiazole or thiazolidinone derivatives) enhances lipophilicity and alters binding affinity, often improving antifungal activity .
  • Substituent Effects : Bromine or acetylphenyl groups in 17A improve electrophilic reactivity, correlating with anticancer activity .

Research Findings and Implications

Recent studies emphasize the role of fused heterocycles in enhancing drug-like properties:

  • This compound derivatives demonstrate dual inhibition of kinase and protease enzymes, making them candidates for multitarget therapies .
  • Thiadiazole derivatives exhibit pH-dependent solubility, limiting bioavailability compared to oxazepine analogs .
  • Structure-activity relationship (SAR) studies highlight the necessity of electron-withdrawing groups (e.g., Br, acetyl) for optimizing anticancer activity in fused systems .

Biological Activity

Imidazo[2,1-b][1,3]oxazepine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a fused imidazole and oxazepine ring system, which contributes to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological effects supported by various studies.

Chemical Structure and Properties

The molecular formula of this compound varies with different derivatives but generally includes nitrogen and oxygen atoms that are integral to its biological activity. The structure can be represented as follows:

  • This compound :

    This compound Structure

Antimicrobial Activity

Research indicates that several derivatives of this compound exhibit promising antibacterial and antifungal properties. For instance:

  • Study Findings : Some derivatives were tested against various bacterial strains and demonstrated significant antibacterial activity. The effectiveness varied depending on the specific compound and the type of bacteria tested .
CompoundActivity TypeTarget OrganismsNotes
Derivative AAntibacterialE. coliEffective at low concentrations
Derivative BAntifungalCandida albicansShowed moderate activity

Anticancer Potential

This compound derivatives have also been explored for their anticancer properties. A notable study evaluated 28 derivatives against four human tumor cell lines. The results indicated that many compounds exhibited superior antiproliferative activities compared to standard treatments:

  • Key Results :
    • Compound 25 showed an IC50 value of 0.016 μM against PI3Kα, approximately 30-fold more potent than the standard LY294002 .
    • Other derivatives demonstrated varying degrees of cytotoxicity depending on the cancer cell line used .
CompoundCell Line TestedIC50 (μM)Comparison
Compound 25HeLa0.01630x more potent than LY294002
Compound XMCF-70.045Comparable to existing therapies

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

  • Antileishmanial Activity : A study focused on a specific derivative (6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole) that exhibited potent antileishmanial effects in animal models. This compound was part of a larger screening effort that included over 900 compounds .
  • Anti-inflammatory Effects : Certain benzoxazepine derivatives derived from this compound displayed notable anti-inflammatory activities by modulating cytokine release in various in vitro models .

Q & A

Basic Research Question

  • FT-IR : Identifies functional groups (e.g., C=O stretch at 1685-1699 cm⁻¹ for oxazepine rings, C-Br at 644 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., imidazo-thiazole protons at δ 6.8-7.0 ppm) and quaternary carbons (e.g., carbonyl carbons at δ 165-170 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for compound 17A at m/z 590.2) .
  • X-ray Crystallography (if available): Resolves stereochemistry and ring conformations .

What strategies enhance the metabolic stability of this compound-based therapeutics?

Advanced Research Question

  • Structural rigidification : Introducing fused rings (e.g., quinoxaline) reduces flexibility, minimizing cytochrome P450-mediated oxidation .
  • Polar substituents : Adding morpholine or piperazine groups improves aqueous solubility and reduces hepatic clearance. For example, SRT1720 (piperazine-modified) exhibits a plasma half-life >6 hours .
  • Prodrug approaches : Masking labile groups (e.g., esterifying hydroxyl moieties) enhances bioavailability .

Case Study : Anti-TB derivatives with methylenedioxy bridges showed 4-fold higher metabolic stability in liver microsomes compared to non-bridged analogs .

How do structural modifications influence inhibitory potency against 15-lipoxygenase (15-LOX)?

Advanced Research Question

  • Electrophilic centers : 3,6-Diphenylimidazo[2,1-b]thiazol-5-amines with electron-deficient aryl groups (e.g., p-CF₃) act as Michael acceptors, covalently binding to 15-LOX’s catalytic iron (IC₅₀ = 0.8 µM) .
  • Hydrogen-bond donors : Amine or hydroxyl groups at position 5 improve binding affinity by interacting with Gln514 or His518 residues .
  • Steric effects : Bulky substituents at position 2 reduce activity due to steric clashes in the hydrophobic active site .

Validation : Molecular docking (AutoDock Vina) and MD simulations (>50 ns) correlate substituent size/charge with ΔG binding values (R² = 0.92) .

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